molecular formula C5H5ClN2 B103851 2-Amino-6-chloropyridine CAS No. 45644-21-1

2-Amino-6-chloropyridine

Cat. No. B103851
CAS RN: 45644-21-1
M. Wt: 128.56 g/mol
InChI Key: OBYJTLDIQBWBHM-UHFFFAOYSA-N
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Description

2-Amino-6-chloropyridine is a chemical compound that serves as a key intermediate in the synthesis of various pyridine derivatives. It is characterized by the presence of an amino group and a chlorine atom on the pyridine ring, which allows for further functionalization and the formation of complex structures. The compound is of significant interest in the field of organic chemistry due to its potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of 2-amino-6-chloropyridine derivatives can be achieved through various methods. An efficient large-scale synthesis of 2-amino-4-chloropyridine, a related compound, has been reported, which could potentially be adapted for the synthesis of 2-amino-6-chloropyridine . Additionally, multicomponent reactions have been utilized to synthesize 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives, which demonstrate the versatility of amino-chloropyridine compounds in forming complex molecules . Furthermore, an electroorganic synthesis approach has been described for the conversion of 2-amino-5-chloropyridine to 6-aminonicotinic acid, showcasing the reactivity of chloroamino pyridines under electrochemical conditions .

Molecular Structure Analysis

The molecular structure of 2-amino-6-chloropyridine derivatives can be characterized using various spectroscopic techniques. For instance, the structure of a cocrystal formed by 2-amino-5-chloropyridine has been elucidated using single-crystal X-ray diffraction, revealing the presence of hydrogen bonding interactions that stabilize the crystal structure . The molecular geometry and vibrational frequencies of such compounds can also be calculated using density functional theory (DFT), providing insight into their electronic properties .

Chemical Reactions Analysis

2-Amino-6-chloropyridine and its derivatives participate in a range of chemical reactions. They can undergo substitution reactions, as demonstrated by the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-dichloropyridine . Additionally, unusual aromatic substitution reactions have been observed, such as the formation of 2-amino-4,5,6-trichloropyrimidine from 2-amino-4-hydroxy-5-nitropyrimidin-6-one . These reactions highlight the reactivity of the amino and chloro substituents on the pyridine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-6-chloropyridine derivatives are influenced by their molecular structure. The presence of substituents like amino and chloro groups can affect the compound's polarity, solubility, and reactivity. For example, the corrosion inhibition efficiency of synthesized pyridine derivatives has been found to increase with the concentration of the derivatives, indicating their potential application as corrosion inhibitors . The polymorphism observed in compounds like 2-amino-4-chloro-6-morpholinopyrimidine also reflects the impact of molecular variations on the physical properties of these compounds .

Scientific Research Applications

Vibrational Spectroscopy Studies

2-Amino-6-chloropyridine (2A6CP) has been extensively studied using Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. These studies offer detailed insights into the vibrational properties of 2A6CP, which are essential for understanding its chemical behavior and potential applications in various fields. The research by Al-Otaibi (2015) provides a comprehensive analysis of these vibrational properties, including experimental and theoretical assessments (Al-Otaibi, 2015).

Electrocatalytic Synthesis Applications

In electrochemistry, 2A6CP is used in the synthesis of other valuable compounds. For instance, Gennaro et al. (2004) explored the electrocatalytic synthesis of 6-aminonicotinic acid using 2-amino-6-chloropyridine under mild conditions. This kind of research opens avenues for environmentally friendly and efficient synthesis methods in industrial chemistry (Gennaro et al., 2004).

Medicinal Chemistry

In the field of medicinal chemistry, 2A6CP serves as a precursor for developing drugs with potential applications in treating diseases like Alzheimer's. Samadi et al. (2010) synthesized and evaluated a series of compounds derived from 2A6CP, highlighting their role as inhibitors for key enzymes related to Alzheimer's disease. This research demonstrates the compound's significance in creating new therapeutic agents (Samadi et al., 2010).

Organic Synthesis and Reaction Studies

2A6CP is also vital in organic synthesis, acting as a reactant or intermediate in various chemical reactions. Hamper and Tesfu (2007) demonstrated its use in the direct uncatalyzed amination of 2-chloropyridine, highlighting the compound's versatility in synthetic organic chemistry (Hamper & Tesfu, 2007).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be handled in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

6-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYJTLDIQBWBHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196575
Record name Pyridine, 2-amino-6-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chloropyridine

CAS RN

45644-21-1
Record name 6-Chloro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45644-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-amino-6-chloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-amino-6-chloro-
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Record name 2-Amino-6-chloropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
140
Citations
JS Al-Otaibi - Chemistry and Materials Research, 2015 - core.ac.uk
… The Fourier transform infrared (FT-IR) and FT-Raman spectra of 2-amino-5-chloropyridine (2A5CP) and 2amino-6-chloropyridine (2A6CP) have been recorded in the regions 4000–400 …
Number of citations: 5 core.ac.uk
R Manickam, M Prabhaharan, G Jagadeesan… - IUCrData, 2019 - scripts.iucr.org
In the title 1:1 co-crystal [systematic name: 6-chloropyridin-2-amine–pentanedioic acid (1/1)], C5H5ClN2·C5H8O4, the pyridine ring is essentially planar, with a maximum deviation of …
Number of citations: 6 scripts.iucr.org
P Hradil - Acta Univ Palacki Olomuc, Fac Rerum Nat, 1999 - Citeseer
… 2-Amino-6-chloropyridine was studied as a key intermediate for the preparation of … Starting 2-chloropyridine-1oxide was converted to 2-amino-6-chloropyridine by the reaction with 4-…
Number of citations: 4 citeseerx.ist.psu.edu
M Hemamalini, WS Loh… - Chemistry Central …, 2014 - bmcchem.biomedcentral.com
… In this article, 2-amino-6-chloropyridine and its four co-crystals of benzoic acid derivatives were structurally characterized. It was observed that homosynthon was presented in crystal …
Number of citations: 34 bmcchem.biomedcentral.com
JW Streef, HJ den Hertog - Recueil des Travaux Chimiques …, 1969 - Wiley Online Library
In continuation of previous studies on the reactions of 2‐bromo‐6‐ethoxy‐, 2‐bromo‐6‐methyl‐ and 2,6‐dibromopyridine with potassium amide in liquid ammonia, aminations of twelve …
Number of citations: 26 onlinelibrary.wiley.com
ML Gaur, PP Hankare, KM Garadkar, IS Mulla… - New Journal of …, 2013 - ssokool.com
The inorganic material cobalt selenide (CoSe), in crystalline form, possesses an optimal band gap matchable to the maximum of the solar spectrum, a high optical absorption coefficient …
Number of citations: 0 ssokool.com
T Takahashi, Y Maki - Pharmaceutical Bulletin, 1955 - jstage.jst.go.jp
(VII)(R= CH3) The preparation of (II) 1> can be carried out by the alkaline hydrolysis of 6—chloro—2/—aminopyrido [2, 3: 5’, 4” jthiazole (I) with either barium hydroxide (product IIb) or …
Number of citations: 3 www.jstage.jst.go.jp
SS Elmorsy, AM Sheta, MMA Mashaly… - Chemistry of Heterocyclic …, 2017 - Springer
… A few compounds and methods for the synthesis of 2-amino-6-chloropyridine-3,5-… practical and inexpensive procedure for the preparation of 2-amino-6-chloropyridine-3,5-dicarbonitrile …
Number of citations: 2 link.springer.com
S Nagashree, L Mallesha, P Mallu - Der Pharma Chemica, 2013 - researchgate.net
… studies, the present paper reporting for the first time on the synthesis of 6-chloro-pyridin-2-ylamine derivatives 3(ah) which are formed during the reaction of 2-amino-6-chloropyridine (1) …
Number of citations: 7 www.researchgate.net
C Temple Jr, RD Elliot, JD Rose… - Journal of Heterocyclic …, 1970 - Wiley Online Library
… The amination of 2 with concentrated ammonium hydroxide at 200” gave the 2-amino-6-chloropyridine 3 (4), which was esterified with ethanolic hydrogen chloride to give the …
Number of citations: 4 onlinelibrary.wiley.com

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